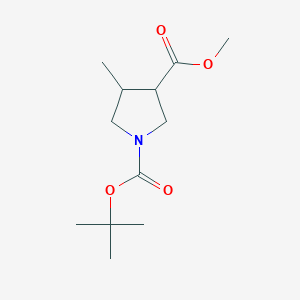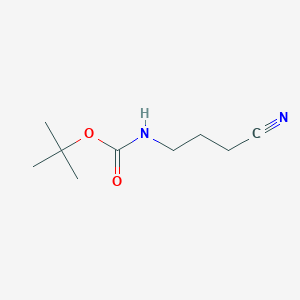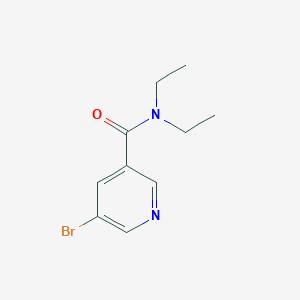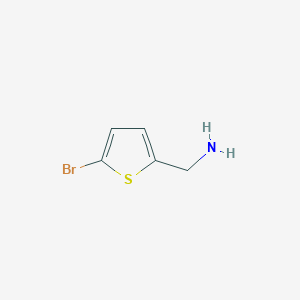
2-(4-Bromopyridin-2-YL)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2-(4-Bromopyridin-2-YL)acetonitrile is C7H5BrN2 . The InChI code is 1S/C7H5BrN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 , which provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-(4-Bromopyridin-2-YL)acetonitrile is a white or pale yellow crystalline solid. It has a melting point of 84-86°C. The molecular weight is 197.03 .Aplicaciones Científicas De Investigación
Specific Scientific Field
The compound is used in the field of Medicinal Chemistry .
2. Comprehensive and Detailed Summary of the Application “2-(4-Bromopyridin-2-YL)acetonitrile” is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have been evaluated for their anti-fibrotic activities .
3. Detailed Description of the Methods of Application or Experimental Procedures The compound is used in the synthesis of novel heterocyclic compounds . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.
4. Thorough Summary of the Results or Outcomes Obtained Fourteen compounds synthesized using “2-(4-Bromopyridin-2-YL)acetonitrile” were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-bromopyridin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQNQSWJQOUINY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634145 |
Source


|
| Record name | (4-Bromopyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromopyridin-2-YL)acetonitrile | |
CAS RN |
312325-73-8 |
Source


|
| Record name | (4-Bromopyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

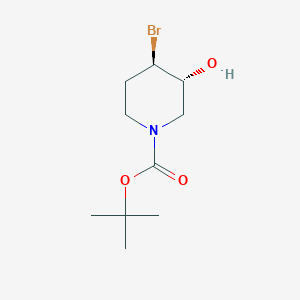




![Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1290419.png)
